molecular formula C13H12N2O2S B11099471 5-acetyl-2-amino-6-methyl-4-(thiophen-3-yl)-4H-pyran-3-carbonitrile

5-acetyl-2-amino-6-methyl-4-(thiophen-3-yl)-4H-pyran-3-carbonitrile

Cat. No.: B11099471
M. Wt: 260.31 g/mol
InChI Key: MJTSHOBPTMLOFX-UHFFFAOYSA-N
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Description

5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the pyran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with thiophene derivatives under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in organic synthesis

Biology

Biologically, compounds similar to 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, research may focus on the compound’s potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes critical for bacterial survival. In a medicinal context, it could interact with specific receptors or enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-ACETYL-2-AMINO-6-METHYL-4-(2-THIENYL)-4H-PYRAN-3-CARBONITRILE
  • 5-ACETYL-2-AMINO-6-METHYL-4-(4-THIENYL)-4H-PYRAN-3-CARBONITRILE

Uniqueness

The uniqueness of 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE lies in its specific substitution pattern on the pyran ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

5-acetyl-2-amino-6-methyl-4-thiophen-3-yl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C13H12N2O2S/c1-7(16)11-8(2)17-13(15)10(5-14)12(11)9-3-4-18-6-9/h3-4,6,12H,15H2,1-2H3

InChI Key

MJTSHOBPTMLOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)C

Origin of Product

United States

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